6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide
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Overview
Description
6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide is a complex organic compound with a molecular formula of C34H42FIN6O3 and a molecular weight of 728.64 . This compound is primarily used in research settings, particularly in the fields of neurology and pharmacology .
Preparation Methods
The synthesis of 6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide involves several steps. One common method involves the reaction of 6-fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole with iodine under specific conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide undergoes various chemical reactions, including:
Scientific Research Applications
6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide involves its interaction with serotonin (5-HT) and dopamine (D2) receptors . By binding to these receptors, the compound modulates neurotransmitter activity, which is crucial for its effects on neurological functions . The exact molecular pathways and targets involved in its action are still under investigation .
Comparison with Similar Compounds
6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Risperidone: The parent compound from which this impurity is derived.
Paliperidone: A metabolite of Risperidone with similar pharmacological properties.
Desfluoro Risperidone: Another impurity of Risperidone with a slightly different structure.
These compounds share some pharmacological effects but differ in their chemical structures and specific interactions with biological targets .
Properties
Molecular Formula |
C34H42FIN6O3 |
---|---|
Molecular Weight |
728.6 g/mol |
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl]piperidin-1-ium-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide |
InChI |
InChI=1S/C34H42FN6O3.HI/c1-22-26(33(42)39-15-5-3-7-30(39)36-22)13-19-41(20-14-27-23(2)37-31-8-4-6-16-40(31)34(27)43)17-11-24(12-18-41)32-28-10-9-25(35)21-29(28)44-38-32;/h9-10,21,24H,3-8,11-20H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GADWZUFPQFYIBC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)CCC6=C(N=C7CCCCN7C6=O)C.[I-] |
Origin of Product |
United States |
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